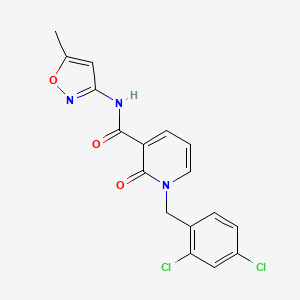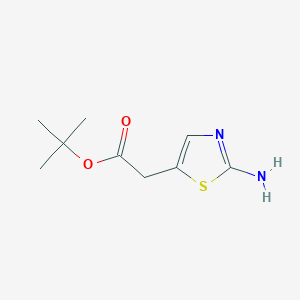
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Conformational Studies
Research conducted on dihydronicotinamides, which share structural similarities with the compound , emphasizes the importance of spectroscopic investigation for understanding the conformation, absorption, and fluorescence characteristics of these compounds. Such studies are pivotal for elucidating the effective conjugation and conformational preferences in solution, which are crucial for their biological activity and interaction with biological targets (Fischer, Fleckenstein, & Hönes, 1988).
Potential Antipsychotic Agents
The exploration of heterocyclic carboxamides as potential antipsychotic agents, through the evaluation of their binding to dopamine and serotonin receptors and in vivo activities, underscores the therapeutic relevance of compounds with complex heterocyclic structures. This area of research highlights the potential of such compounds in addressing neurological disorders, providing a framework for further investigation into their therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis of Novel Pyrido and Pyrimidines Derivatives
The synthesis of novel pyrido and pyrimidines derivatives, with emphasis on their potential anticancer and anti-inflammatory properties, showcases the versatility of heterocyclic compounds in medicinal chemistry. These compounds serve as critical tools for developing new therapeutic agents, demonstrating the importance of synthetic chemistry in advancing drug discovery (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antitubercular Activity of Dihydropyridine Derivatives
Research on 1,4-dihydropyridine-3,5-dicarboxamide derivatives highlights their significant anti-tubercular activity. This study not only underscores the role of dihydropyridines in combating mycobacterium tuberculosis but also illustrates the synergy between synthetic chemistry and computational predictions in identifying potent compounds (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
The development of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents represent a critical intersection of organic synthesis and pharmacology. Such studies are essential for identifying new leads in the fight against cancer and inflammation, demonstrating the compound's potential utility in therapeutic interventions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10-7-15(21-25-10)20-16(23)13-3-2-6-22(17(13)24)9-11-4-5-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIVSHCVMPHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2717766.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)


![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)

